The synthesis of Thalidomide-NH-amido-PEG1-C2-NH2 involves several steps that integrate the thalidomide core with the PEG linker. The general approach includes:
Thalidomide-NH-amido-PEG1-C2-NH2 has a complex molecular structure characterized by:
The structural representation can be derived from its SMILES notation: Cl.NCCOCCOCCNC(=O)CNC1=CC=CC2=C1C(=O)N(C1CCC(=O)NC1=O)C2=O
, which provides insights into its connectivity and functional groups .
Thalidomide-NH-amido-PEG1-C2-NH2 participates in various chemical reactions, primarily due to its reactive amine and carboxamide groups. Key reactions include:
Thalidomide-NH-amido-PEG1-C2-NH2 acts primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. The mechanism involves:
Thalidomide-NH-amido-PEG1-C2-NH2 exhibits several notable physical and chemical properties:
Thalidomide-NH-amido-PEG1-C2-NH2 has several scientific applications:
CAS No.: 11104-40-8
CAS No.: 463-82-1
CAS No.: 261380-41-0
CAS No.: 3446-35-3
CAS No.: 88048-09-3